molecular formula C10H15N3O2 B13483702 3-(5-Amino-2-oxopyridin-1(2h)-yl)-N,N-dimethylpropanamide

3-(5-Amino-2-oxopyridin-1(2h)-yl)-N,N-dimethylpropanamide

Cat. No.: B13483702
M. Wt: 209.24 g/mol
InChI Key: YTLIBNOZBCXURU-UHFFFAOYSA-N
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Description

3-(5-Amino-2-oxopyridin-1(2h)-yl)-N,N-dimethylpropanamide is a synthetic organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Amino-2-oxopyridin-1(2h)-yl)-N,N-dimethylpropanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridine ring: Starting from a suitable precursor, the pyridine ring is constructed through cyclization reactions.

    Introduction of the amino group: Amination reactions are employed to introduce the amino group at the desired position on the pyridine ring.

    Attachment of the propanamide moiety: The final step involves coupling the pyridine derivative with N,N-dimethylpropanamide under specific reaction conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(5-Amino-2-oxopyridin-1(2h)-yl)-N,N-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce hydroxypyridine or aminopyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(5-Amino-2-oxopyridin-1(2h)-yl)-N,N-dimethylpropanamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Amino-2-oxopyridin-1(2h)-yl)-N-methylpropanamide
  • 3-(5-Amino-2-oxopyridin-1(2h)-yl)-N,N-diethylpropanamide

Uniqueness

3-(5-Amino-2-oxopyridin-1(2h)-yl)-N,N-dimethylpropanamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

3-(5-amino-2-oxopyridin-1-yl)-N,N-dimethylpropanamide

InChI

InChI=1S/C10H15N3O2/c1-12(2)9(14)5-6-13-7-8(11)3-4-10(13)15/h3-4,7H,5-6,11H2,1-2H3

InChI Key

YTLIBNOZBCXURU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CCN1C=C(C=CC1=O)N

Origin of Product

United States

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